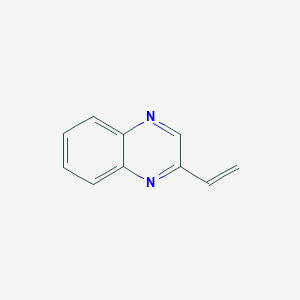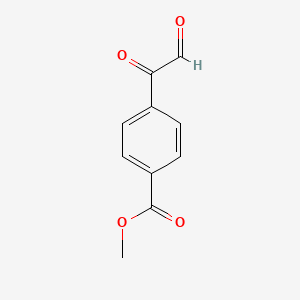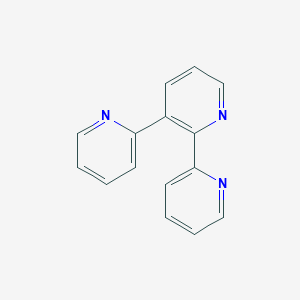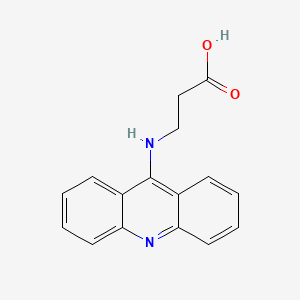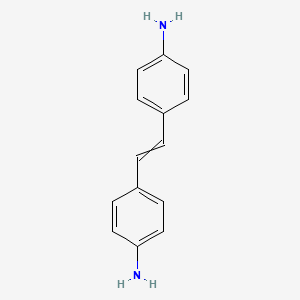
4,4'-Diaminostilbene
Overview
Description
4,4’-(1,2-Ethenediyl)bisbenzenamine, also known as 1,2-Bis(4-aminophenyl)ethane, is an organic compound with the molecular formula C14H16N2. This compound is characterized by the presence of two benzene rings connected by an ethylene bridge, each substituted with an amino group at the para position. It is commonly used in various chemical and industrial applications due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-(1,2-Ethenediyl)bisbenzenamine typically involves the reaction of 4-nitrobenzyl chloride with ethylene diamine, followed by reduction of the resulting 4,4’-(1,2-ethanediyl)bis(4-nitrobenzene) to the corresponding diamine. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods: In industrial settings, the production of 4,4’-(1,2-Ethenediyl)bisbenzenamine is scaled up using similar synthetic routes but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4,4’-(1,2-Ethenediyl)bisbenzenamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: 4,4’-(1,2-Ethenediyl)bis(4-nitrobenzene)
Reduction: 4,4’-(1,2-Ethenediyl)bisbenzenamine
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4,4’-(1,2-Ethenediyl)bisbenzenamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and advanced materials.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(1,2-Ethenediyl)bisbenzenamine involves its interaction with various molecular targets and pathways. The amino groups can form hydrogen bonds and interact with nucleophilic sites on biological molecules, influencing their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects .
Comparison with Similar Compounds
- 4,4’-Diaminodiphenylmethane
- 4,4’-Diaminodiphenylsulfone
- 4,4’-Diaminodiphenyl ether
Comparison: 4,4’-(1,2-Ethenediyl)bisbenzenamine is unique due to its ethylene bridge connecting the benzene rings, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, 4,4’-Diaminodiphenylmethane has a methylene bridge, while 4,4’-Diaminodiphenylsulfone has a sulfone bridge, leading to differences in reactivity and applications .
Properties
Molecular Formula |
C14H14N2 |
|---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
4-[2-(4-aminophenyl)ethenyl]aniline |
InChI |
InChI=1S/C14H14N2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H,15-16H2 |
InChI Key |
KOGDFDWINXIWHI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)N)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carbonitrile, 4-chloro-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B8786016.png)
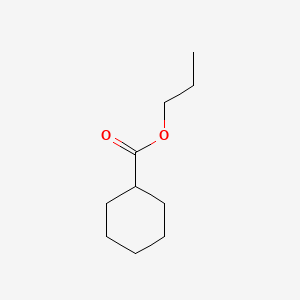
![1H-Pyrrolo[2,3-b]pyridine, 4-(1-piperazinyl)-](/img/structure/B8786027.png)

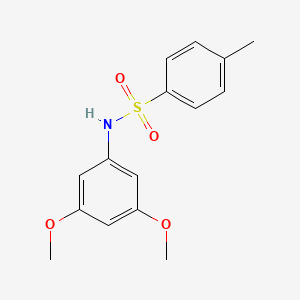
![3-Thia-7-azabicyclo[3.3.1]nonane](/img/structure/B8786056.png)
